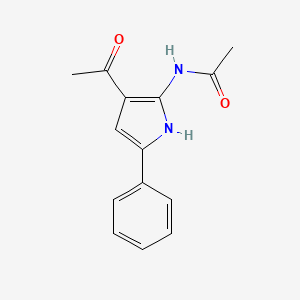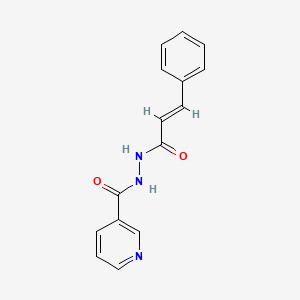![molecular formula C15H15NO3 B5683151 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. MDMA is a member of the amphetamine family and is classified as a Schedule I controlled substance in the United States. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications in treating post-traumatic stress disorder (PTSD) and other psychiatric disorders.
Mechanism of Action
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, emotion, and cognition. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline also binds to and activates serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects:
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has a number of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline also causes the release of oxytocin, a hormone associated with social bonding and trust. In addition, N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline can cause changes in brain activity, particularly in areas associated with emotion and memory.
Advantages and Limitations for Lab Experiments
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has several advantages for use in lab experiments, including its ability to increase social behavior and facilitate social interaction. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has also been used in studies of the neurobiology of addiction and the effects of stress on the brain. However, there are also limitations to the use of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline in lab experiments, including the potential for neurotoxicity and the risk of abuse.
Future Directions
There are several future directions for research on N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline, including further studies of its therapeutic potential in treating PTSD and other psychiatric disorders. There is also a need for research on the long-term effects of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline use, particularly in heavy users. In addition, there is growing interest in the development of non-toxic N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline analogues that could be used for therapeutic purposes without the risk of neurotoxicity. Finally, there is a need for research on the potential risks and benefits of using N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline in combination with other psychoactive substances.
Synthesis Methods
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline is synthesized from safrole, a natural compound found in the oils of plants such as sassafras and nutmeg. The synthesis process involves several steps, including isomerization, reduction, and alkylation. The final product is a white crystalline powder that is typically sold in pill form.
Scientific Research Applications
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has been studied extensively for its potential therapeutic applications in treating PTSD and other psychiatric disorders. Studies have shown that N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall well-being in patients. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has also been studied for its potential use in treating anxiety, depression, and addiction.
properties
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-17-13-7-11(8-14-15(13)19-10-18-14)9-16-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMGNBHPBKCNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)



![N-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5683084.png)
![rel-(3aR,6aR)-2-benzyl-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5683089.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5683115.png)
![2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)
![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)
![6-methyl-1-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}-2(1H)-pyridinone](/img/structure/B5683143.png)
![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)